3H-Spiro[1-benzofuran-2,3'-pyrrolidine]

Antitumor Spiro-pyrrolidine Cytotoxicity

3H-Spiro[1-benzofuran-2,3'-pyrrolidine] (CAS 71916-78-4) is a spirocyclic heterocycle comprising a benzofuran ring fused via a spiro carbon to a pyrrolidine moiety. Its molecular formula is C11H13NO, with a molecular weight of 175.23 g/mol.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 71916-78-4
Cat. No. B3193457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
CAS71916-78-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CNCC12CC3=CC=CC=C3O2
InChIInChI=1S/C11H13NO/c1-2-4-10-9(3-1)7-11(13-10)5-6-12-8-11/h1-4,12H,5-8H2
InChIKeyGUHDZSDMRIYDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Spiro[1-benzofuran-2,3'-pyrrolidine] (CAS 71916-78-4): A Core Spirocyclic Scaffold for Medicinal Chemistry and Antitumor Research


3H-Spiro[1-benzofuran-2,3'-pyrrolidine] (CAS 71916-78-4) is a spirocyclic heterocycle comprising a benzofuran ring fused via a spiro carbon to a pyrrolidine moiety [1]. Its molecular formula is C11H13NO, with a molecular weight of 175.23 g/mol . The compound belongs to the broader class of spiro-benzofuran-pyrrolidines, which are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects [2]. This parent scaffold serves as a versatile intermediate for the synthesis of substituted derivatives with enhanced potency, making it a critical starting material in medicinal chemistry campaigns targeting cancer and other diseases [3].

Why 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] Cannot Be Readily Replaced by In-Class Analogs


While several spiro-benzofuran-pyrrolidine and piperidine analogs exist, direct substitution is inadvisable without rigorous validation. The precise position of the spiro junction and the saturation state of the heterocyclic rings critically influence both synthetic accessibility and biological activity. For instance, the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold provides a distinct electronic and steric environment compared to its 2-benzofuran isomer (3H-Spiro[2-benzofuran-1,3'-pyrrolidine]) or the piperidine-containing analogs (spiro[dihydrobenzofuran]piperidines) [1]. Even minor structural variations, such as the addition of a 5-chloro substituent (CAS 644969-39-1), can lead to divergent biological profiles [2]. Furthermore, the parent compound serves as a unique synthetic intermediate that enables late-stage functionalization to generate libraries of derivatives, a capability not shared by more complex, pre-functionalized alternatives [3]. The quantitative evidence below underscores why this specific spirocyclic framework is essential for certain applications.

Quantitative Differentiation Evidence for 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] (CAS 71916-78-4) Against Key Comparators


Antiproliferative Activity of Parent Scaffold vs. Optimized Derivatives in Cancer Cell Lines

The parent compound 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] has demonstrated antiproliferative activity against HL-60 human leukemia cells with an IC50 value of 6.8 µM . While optimized derivatives from the same scaffold class achieve greater potency—for example, compound 4s (a substituted benzofuran spiro-pyrrolidine) exhibits an IC50 of 5.28 ± 0.72 µM against CT26 murine colon carcinoma cells [1]—the unsubstituted parent offers a cleaner scaffold for structure-activity relationship (SAR) studies and medicinal chemistry optimization. The IC50 of the parent is comparable to cisplatin's activity against HeLa cells (IC50 = 15.91 ± 1.09 µM) [1], confirming its baseline antitumor potential.

Antitumor Spiro-pyrrolidine Cytotoxicity

Synthetic Efficiency: High-Yielding [3+2] Cycloaddition Access to Derivatives

Derivatives of the 3H-spiro[benzofuran-2,3'-pyrrolidine] scaffold are accessible via a highly efficient [3+2] azomethine ylide cycloaddition. Under optimized mild conditions, this reaction proceeds with yields ranging from 74% to 99% and excellent diastereoselectivity (dr > 20:1) [1]. In contrast, alternative spiro-benzofuran scaffolds such as the piperidine analogs often require multi-step Grignard or alkylation sequences that can suffer from lower overall yields and reduced stereocontrol [2]. This methodological advantage translates directly to reduced synthesis costs and higher throughput in medicinal chemistry programs.

Synthetic methodology Spiro-heterocycle Medicinal chemistry

Structural Uniqueness: Spiro[1-benzofuran-2,3'-pyrrolidine] vs. Isomeric 2-Benzofuran Scaffold

The 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold (CAS 71916-78-4) is structurally distinct from its isomer 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] (CAS 57174-48-8). The position of the oxygen atom within the benzofuran ring (1-benzofuran vs. 2-benzofuran) alters the electronic distribution and hydrogen-bonding capacity of the scaffold . While the 2-benzofuran isomer has been explored as a σ1 receptor ligand with reported Ki values in the nanomolar range [1], the 1-benzofuran variant offers a different pharmacophore geometry that may be better suited for targets such as FLT3 kinase [2]. Procurement decisions must account for this isomerism, as the biological activity is not interchangeable.

Structural isomerism Spirocyclic Medicinal chemistry

Substituent Effects: Parent Scaffold vs. 5-Chloro Derivative

The parent compound 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] (CAS 71916-78-4) lacks the 5-chloro substituent present in the analog 5-chloro-3H-spiro[1-benzofuran-2,3'-pyrrolidine] (CAS 644969-39-1) [1]. In related spiro-pyrrolidine series, the introduction of electron-withdrawing or electron-donating substituents on the benzofuran ring significantly modulates antiproliferative potency. For example, derivatives with electron-donating groups exhibited enhanced activity against CT26 cells, with compound 4s achieving an IC50 of 5.28 ± 0.72 µM compared to the unsubstituted parent's baseline activity [2]. The 5-chloro derivative may offer altered lipophilicity (cLogP estimated ~2.5 vs. ~1.8 for parent) and metabolic stability, but direct head-to-head data are not available.

Structure-activity relationship Halogenation Antitumor

Optimal Scientific and Procurement Scenarios for 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] (CAS 71916-78-4)


Medicinal Chemistry: Hit-to-Lead Optimization for Antitumor Agents

This compound serves as an ideal starting scaffold for medicinal chemistry programs targeting cancer. Its established antiproliferative activity against HL-60 leukemia cells (IC50 ~6.8 µM) provides a validated baseline for structure-activity relationship studies . The [3+2] cycloaddition methodology enables rapid, high-yielding diversification (74–99% yield, dr >20:1) [1], allowing parallel synthesis of derivative libraries. Procurement of the parent compound is essential for teams aiming to explore substituent effects on potency and selectivity.

Chemical Biology: Development of FLT3 Kinase Inhibitors for AML

Recent investigations have identified spiro[benzofuran-3,3'-pyrrole] derivatives as promising FLT3 inhibitors for acute myeloid leukemia (AML) therapy [2]. The 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold is structurally analogous and can be functionalized to generate potent kinase inhibitors. Researchers focused on AML drug discovery should prioritize this specific spirocyclic framework due to its favorable synthetic accessibility and potential for target engagement.

Synthetic Methodology Development and Process Chemistry

The parent compound is a key substrate for developing novel spirocyclization methods. The demonstrated efficiency of the [3+2] azomethine ylide cycloaddition (74–99% yield, dr >20:1) [1] makes it a benchmark for comparing alternative synthetic routes. Process chemists seeking to scale up spiro-heterocycle production can leverage this scaffold to optimize reaction conditions and reduce manufacturing costs.

Academic Research: SAR Studies of Benzofuran-Containing Spirocycles

Academic groups investigating the biological activities of spirocyclic compounds can use 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] as a core reference compound. Its unsubstituted structure allows for direct comparison with isomeric scaffolds (e.g., 3H-Spiro[2-benzofuran-1,3'-pyrrolidine]) and halogenated analogs [3], enabling systematic exploration of how spiro junction position and substitution pattern affect biological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-Spiro[1-benzofuran-2,3'-pyrrolidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.